4-(Pyridin-3-yl)butan-2-ol
Overview
Description
Mechanism of Action
Target of Action
Pyridinols, a class of compounds to which 4-(pyridin-3-yl)butan-2-ol belongs, have been reported to interact with various biological targets depending on their structure .
Mode of Action
It’s known that pyridinols can act as ambident nucleophiles, meaning they can donate electrons from two different sites: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group . This dual reactivity might influence the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
Related compounds such as pyridin-3-ol have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific biochemical context, including the presence of other biomolecules and the physiological conditions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)butan-2-ol typically involves the reaction of pyridine derivatives with butanol precursors under controlled conditions. One common method includes the alkylation of pyridine with a butanol derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of 4-(Pyridin-3-yl)butan-2-one.
Reduction: Formation of 4-(Pyridin-3-yl)butane.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
4-(Pyridin-3-yl)butan-2-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-(Pyridin-3-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Pyridin-2-yl)butan-2-ol: Similar structure but with the pyridine ring attached at a different position.
4-oxo-4-(pyridin-3-yl)butanal: An oxidized form of the compound.
Uniqueness: 4-(Pyridin-3-yl)butan-2-ol is unique due to its specific positioning of the hydroxyl group and the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-pyridin-3-ylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZECSUSPMAVEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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